molecular formula C21H21N3O B2377376 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide CAS No. 1421586-54-0

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide

Cat. No.: B2377376
CAS No.: 1421586-54-0
M. Wt: 331.419
InChI Key: CGHAZBKYALAUIT-OUKQBFOZSA-N
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Description

“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Specific molecular structure analysis for “this compound” is not found in the retrieved papers.

Scientific Research Applications

Anticancer Properties

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide derivatives have demonstrated notable efficacy in cancer research. For instance, certain derivatives have shown potent cytotoxic effects against colon cancer cells by inducing apoptosis and causing oxidative stress. These compounds also display selectivity, primarily targeting cancer cells while exhibiting minimal impact on non-cancerous cell lines (Omar et al., 2020). Similarly, other derivatives have been found effective as tubulin polymerization inhibitors, showing potent cytotoxic activity against various cancer cell lines, such as non-small cell lung cancer and breast cancer (Donthiboina et al., 2020).

Antimicrobial Activity

Certain cinnamamide derivatives, including the this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds, such as chlorosubstituted imidazolyl cinnamamide, showed strong antibacterial and antifungal activities against various microbial strains (Padmavathi et al., 2011).

Anticonvulsant and Neuroprotective Effects

Research has explored the potential anticonvulsant properties of this compound derivatives. Crystallographic studies of such derivatives have been linked to anticonvulsant activity, suggesting the importance of the N-atom substituent in these compounds for their pharmacological properties (Żesławska et al., 2017).

Antidepressant Effects

Some this compound derivatives have been evaluated for their antidepressant-like actions. In vivo pharmacological tests, such as the forced swimming test (FST) and tail suspension test (TST), have shown the potential antidepressant effects of these compounds (Deng et al., 2011).

Properties

IUPAC Name

(E)-3-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-20(13-12-18-8-3-1-4-9-18)22-14-7-16-24-17-15-23-21(24)19-10-5-2-6-11-19/h1-6,8-13,15,17H,7,14,16H2,(H,22,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHAZBKYALAUIT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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